Clocortolone pivalate is a mid-strength topical glucocorticoid used in the treatment of various corticosteroid-responsive skin disorders. Its unique chemical structure and formulation characteristics allow it to penetrate effectively through the stratum corneum, providing higher epidermal concentrations and a favorable safety profile. This comprehensive analysis will delve into the mechanism of action of clocortolone pivalate and its applications across different fields, supported by relevant studies and case examples.
Clocortolone pivalate has been extensively studied and used in the treatment of atopic dermatitis, eczemas, psoriasis vulgaris, contact dermatitis, and seborrheic dermatitis. Clinical trials have demonstrated its efficacy and safety in both adults and pediatric patients, including those with facial dermatoses145. The cream has been shown to be more effective as monotherapy in the treatment of these conditions than the vehicle alone4. In a study involving inflammatory facial dermatoses, clocortolone pivalate 0.1% cream resulted in significant improvements in erythema, edema, transudation, lichenification, scaling, and pruritus/pain5.
The pharmacologic properties of clocortolone pivalate are significant in the context of transitioning from brand to generic topical products. Maintaining the formulation and therapeutic profiles of the original product is crucial for the effectiveness of the treatment. Clocortolone pivalate's emollient formulation has been shown to be effective and well-tolerated, which is important when considering generic formulations that may differ in vehicle excipients7.
Clocortolone pivalate has also been evaluated in combination with other treatments. A study assessing the concomitant therapy with clocortolone pivalate cream and tacrolimus ointment for atopic dermatitis found that the combination was superior to either treatment alone in improving dermatologic scores and reducing sensations of transient pruritus and burning or stinging10.
Clocortolone acetate is derived from clocortolone, which was first synthesized in 1973 by Emanuel Kaspar and Rainer Philippson. The chemical structure of clocortolone acetate includes modifications that enhance its therapeutic efficacy and safety profile compared to other corticosteroids. It is classified under the Anatomical Therapeutic Chemical (ATC) classification system as a topical corticosteroid, specifically indicated for dermatological conditions such as eczema and dermatitis .
The synthesis of clocortolone acetate involves several key steps, primarily focusing on the modification of steroid precursors. The general synthetic pathway includes:
The molecular formula of clocortolone acetate is , with a molar mass of approximately 495.03 g/mol. Its structure features several functional groups that are critical for its biological activity:
The three-dimensional conformation of clocortolone acetate allows it to effectively interact with cellular targets, facilitating its mechanism of action .
Clocortolone acetate is involved in various chemical reactions that can affect its stability and efficacy:
Clocortolone acetate exerts its effects primarily through the following mechanisms:
Clocortolone acetate exhibits several notable physical and chemical properties:
Clocortolone acetate is primarily used in dermatology for treating various inflammatory skin conditions. Its applications include:
In clinical studies, clocortolone acetate has shown significant efficacy compared to placebo treatments, making it a valuable option in therapeutic regimens for skin disorders .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4